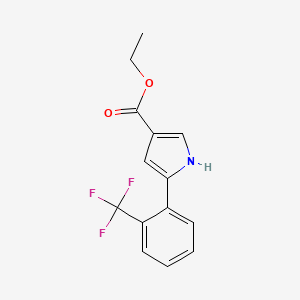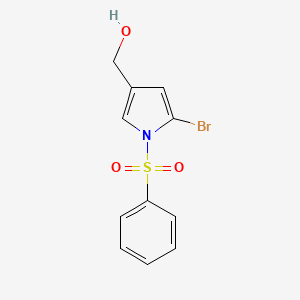
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%
Übersicht
Beschreibung
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% (1-BS-5-BP-M) is an organic compound that is widely used in scientific research and has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 128-131°C and a boiling point of 289-293°C. It is soluble in most organic solvents and is insoluble in water. It is a functionalized pyrrole derivative and is a useful reagent in organic synthesis.
Wirkmechanismus
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% acts as a reagent in organic synthesis, acting as a catalyst to facilitate the formation of desired products from reactants. It does this by forming intermediate compounds which can then undergo further reactions to form the desired products. The mechanism of action of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is not yet fully understood, but it is believed to involve the formation of a sulfonate ester which is then hydrolyzed to form the desired product.
Biochemische Und Physiologische Effekte
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals. As such, it is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is its ability to act as a reagent in organic synthesis, allowing for the formation of desired products from reactants. It is also relatively inexpensive and easy to obtain. However, it is important to note that (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is not very soluble in water and must be used in an inert atmosphere. Additionally, the mechanism of action of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is not yet fully understood, so it is important to use caution when using it in experiments.
Zukünftige Richtungen
Future research into (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% could focus on further understanding its mechanism of action, as well as finding ways to improve its solubility in water. Additionally, further research could be done to explore its potential applications in the synthesis of novel organic compounds and the development of new drugs. Another possible area of research could explore the use of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% in the study of the structure and function of proteins and DNA. Finally, further research could be done to explore the use of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% has a wide range of applications in scientific research, including the synthesis of novel organic compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA. Additionally, (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% has been used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOPQRDAJIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

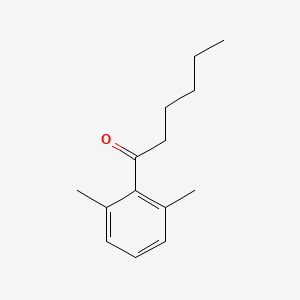
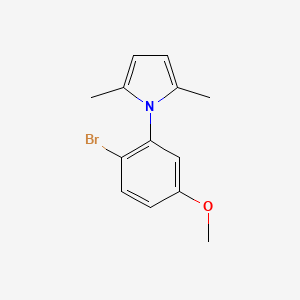


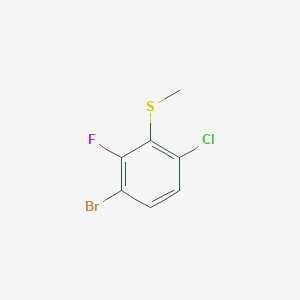

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
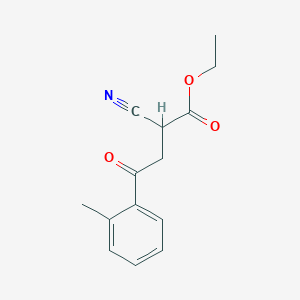


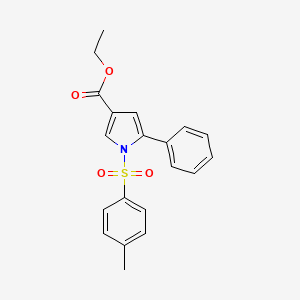
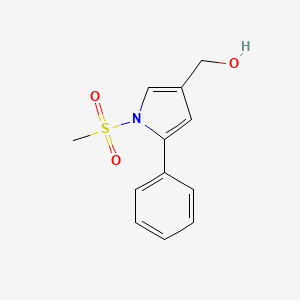
![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)
